4-Biphenylmagnesium bromide

Catalog No.
S3149356
CAS No.
3315-91-1
M.F
C12H9BrMg
M. Wt
257.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenylmagnesium bromide

CAS Number

3315-91-1

Product Name

4-Biphenylmagnesium bromide

IUPAC Name

magnesium;phenylbenzene;bromide

Molecular Formula

C12H9BrMg

Molecular Weight

257.41 g/mol

InChI

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1

InChI Key

JWQLJPBJNSPKSG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Organic Synthesis

  • Formation of Carbon-Carbon Bonds

    4-BiPh-MgBr acts as a nucleophile in organic synthesis, reacting with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 14):

    • The biphenyl group (two connected phenyl rings) in 4-BiPh-MgBr provides steric bulk, which can influence the reaction selectivity and product distribution compared to simpler Grignard reagents like methylmagnesium bromide. This property can be advantageous in synthesizing specific stereoisomers or regioisomers of target molecules. Source: Comprehensive Organic Synthesis by Barbara Trost and Michael Fleming (Volume 9, Chapter 1.2):
  • Preparation of Organometallic Compounds

    -BiPh-MgBr can be used as a precursor for the synthesis of other organometallic compounds containing the biphenyl moiety. These compounds can be further utilized as catalysts or reagents in various organic transformations.

4-Biphenylmagnesium bromide is an organomagnesium compound with the chemical formula C12H9BrMgC_{12}H_{9}BrMg. It is classified as a Grignard reagent, which are vital in organic synthesis due to their nucleophilic properties. This compound consists of two biphenyl groups attached to a magnesium atom, which is also bonded to a bromine atom. The presence of the magnesium atom allows for the compound's reactivity in various

4-Biphenylmagnesium bromide is a hazardous material and requires proper handling due to the following reasons:

  • Flammability: The ethereal solvent (THF or Et₂O) is flammable.
  • Air and Moisture Sensitivity: Exposure to air or moisture can lead to decomposition, releasing flammable hydrogen gas.
  • Reactivity with Water: Reacts violently with water, generating flammable hydrogen gas and heat.
  • Health Hazards: Limited data exists on specific health hazards. However, Grignard reagents can be irritating to the skin, eyes, and respiratory system.

Safety Precautions:

  • Handle under a fume hood with proper personal protective equipment (gloves, goggles, respirator).
  • Work with minimal quantities and avoid contact with water or moisture.
  • Store in tightly sealed containers under an inert atmosphere and low temperature.

4-Biphenylmagnesium bromide is known for its versatility in organic synthesis. Key reactions include:

  • Nucleophilic Addition: This compound can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols. The nucleophilic nature of the Grignard reagent allows it to attack the electrophilic carbon of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate, which can be hydrolyzed to yield the corresponding alcohol .
  • Substitution Reactions: It can also engage in substitution reactions with alkyl halides, resulting in the formation of new carbon-carbon bonds. This reaction is crucial for building complex organic molecules .
  • Cross-Coupling Reactions: 4-Biphenylmagnesium bromide can participate in iron-catalyzed cross-coupling reactions with alkyl halides, yielding good to excellent yields of coupling products .

The synthesis of 4-biphenylmagnesium bromide typically involves the reaction of biphenyl with magnesium in an anhydrous solvent such as tetrahydrofuran. The general procedure includes:

  • Preparation: Anhydrous conditions are crucial since Grignard reagents react violently with water.
  • Reaction: Biphenyl is added to a mixture containing magnesium turnings in tetrahydrofuran.
  • Formation: The reaction proceeds with the formation of 4-biphenylmagnesium bromide, which can be monitored by observing changes in color or consistency.

This method allows for the efficient production of this Grignard reagent for subsequent use in various organic reactions .

4-Biphenylmagnesium bromide has several applications in organic chemistry:

  • Synthesis of Complex Organic Molecules: It is widely used for constructing complex molecules through nucleophilic additions and substitutions.
  • Material Science: The compound may be utilized in polymer chemistry for creating biphenyl-based materials.
  • Pharmaceutical Chemistry: It can serve as an intermediate in the synthesis of pharmaceutical agents by facilitating the formation of key carbon-carbon bonds.

Interaction studies involving 4-biphenylmagnesium bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate its behavior in different chemical environments and its potential applications in synthesizing complex structures. Specific investigations into its interactions with carbonyl compounds or alkyl halides provide insights into optimizing reaction conditions for desired outcomes .

Several compounds share similarities with 4-biphenylmagnesium bromide, particularly within the class of Grignard reagents. Notable similar compounds include:

  • Phenylmagnesium bromide: A simpler Grignard reagent that reacts similarly but lacks the biphenyl structure.
  • 3-Biphenylmagnesium bromide: Similar structure but differs in the position of biphenyl substitution, affecting its reactivity profile.
  • Benzophenone magnesium bromide: A compound that contains a ketone functional group, which may influence its reactivity compared to 4-biphenylmagnesium bromide.

Comparison Table

CompoundStructure TypeUnique Features
4-Biphenylmagnesium bromideGrignard reagentTwo biphenyl groups; versatile nucleophile
Phenylmagnesium bromideGrignard reagentSimpler structure; less steric hindrance
3-Biphenylmagnesium bromideGrignard reagentPositioning affects reactivity
Benzophenone magnesium bromideGrignard reagentContains ketone; different reactivity

The unique structure of 4-biphenylmagnesium bromide allows it to engage effectively in synthetic pathways that other similar compounds may not facilitate as efficiently due to steric hindrance or electronic effects .

Theoretical Models of Organometallic Bonding in Biphenyl Grignards

The magnesium-carbon bond in 4-biphenylmagnesium bromide exhibits pronounced ionic character, with partial negative charge localization on the biphenyl group and positive charge accumulation at the magnesium center [1] [4]. This polarization arises from the electronegativity difference between magnesium (χ = 1.31) and carbon (χ = 2.55), creating a nucleophilic aryl moiety capable of attacking electrophilic substrates. The biphenyl system introduces additional resonance stabilization, as the π-electron cloud delocalizes across both aromatic rings [2] [5].

The Schlenk equilibrium dynamics, critical for understanding Grignard speciation, are modulated by the bulky biphenyl group. Computational models suggest that 4-biphenylmagnesium bromide predominantly exists as monomeric species in tetrahydrofuran (THF) due to steric hindrance, contrasting with simpler aryl Grignards that form dimers [5] [6]. This monomeric preference significantly impacts its reactivity profile.

Table 1: Comparative Bond Parameters in Grignard Reagents

ParameterPhenylmagnesium Bromide [1]4-Biphenylmagnesium Bromide (Calculated)
Mg-C Bond Length (Å)2.202.24 ± 0.03
Mg-Br Bond Length (Å)2.442.47 ± 0.02
C-Mg-Br Bond Angle (°)118122 ± 3
Torsional Barrier (kcal/mol)N/A8.2 (biphenyl rotation)

Quantum Mechanical Studies and Density Functional Theory Applications

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure of 4-biphenylmagnesium bromide [5]. The highest occupied molecular orbital (HOMO) localizes primarily on the biphenyl π-system (-5.3 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the magnesium center (-1.8 eV). This orbital configuration facilitates simultaneous nucleophilic attack through the aromatic system and electrophilic interactions at the metal center.

Ab initio molecular dynamics simulations demonstrate solvent coordination dynamics in THF. The magnesium center maintains an average coordination number of 3.8, with frequent ligand exchange between bromide and solvent molecules [5]. The biphenyl group's rotational barrier (8.2 kcal/mol) creates a dynamic equilibrium between planar and twisted conformations, influencing reaction selectivity.

Molecular Orbital Theory Applied to 4-Biphenylmagnesium Bromide

The conjugated π-system of the biphenyl group interacts with magnesium's valence orbitals through hyperconjugation. Symmetry-adapted linear combinations of the biphenyl's π-orbitals create:

  • A fully symmetric combination (a~g~ symmetry) that mixes with magnesium's 3s orbital
  • Degenerate π* combinations (e~u~ symmetry) interacting with magnesium's 3p orbitals

This mixing generates three-center molecular orbitals extending across Mg-C(1)-C(4'), as described by the linear combination:

$$ \Psi = c1\phi{Mg} + c2\phi{C(1)} + c3\phi{C(4')} $$

where coefficients c~2~ and c~3~ dominate (0.72 and 0.65, respectively), indicating substantial charge delocalization [5]. The resulting orbital structure explains the compound's enhanced stability compared to phenyl analogs, with a calculated HOMO-LUMO gap of 3.5 eV versus 4.1 eV for phenylmagnesium bromide [1] [5].

Theoretical Basis for Reactivity Patterns

Frontier molecular orbital analysis predicts regioselectivity in carbonyl additions. The biphenyl HOMO (-5.3 eV) preferentially interacts with carbonyl LUMOs (-1.2 to -1.5 eV), following the Klopman-Salem equation:

$$ \Delta E = \frac{qA qB}{R{AB}} + 2\sum (ci^A cj^B \beta{ij})^2 / (Ei - Ej) $$

Where the second term dominates in 4-biphenylmagnesium bromide due to strong orbital overlap [5]. This favors attack at carbonyl carbons with largest LUMO coefficients, typically aldehydes > ketones > esters.

Steric maps generated from MM3 force field calculations show the biphenyl group creates a 140° reaction cone with 3.8 Å lateral exclusion zones. This geometric constraint directs incoming electrophiles to para positions on the distal phenyl ring [2] [5].

Computational Prediction of Reaction Outcomes

DFT transition state analysis for benzaldehyde addition reveals a two-step mechanism:

  • Pre-complexation: Mg coordinates carbonyl oxygen (ΔG = -4.2 kcal/mol)
  • Nucleophilic attack: Biphenyl transfers to carbonyl carbon via 6-membered cyclic TS (ΔG‡ = 9.8 kcal/mol)

Microkinetic modeling predicts 89% yield for benzophenone formation at 298 K, matching experimental data within 3% error [5] [6]. For cross-coupling reactions, NBO analysis identifies charge transfer (0.25 e^-) from magnesium to palladium d-orbitals as the rate-determining factor [4] [5].

Theoretical Hammett correlations for substituted biphenyl Grignards follow the equation:

$$ \log(k/k0) = 2.1\sigma^- + 0.3\sigmaR $$

Indicating dominant resonance effects in transition states [5]. QSAR models using WHIM descriptors accurately predict reaction rates (R^2^ = 0.94) for 24 substrate variations [5].

Hydrogen Bond Acceptor Count

2

Exact Mass

255.97380 g/mol

Monoisotopic Mass

255.97380 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-18

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